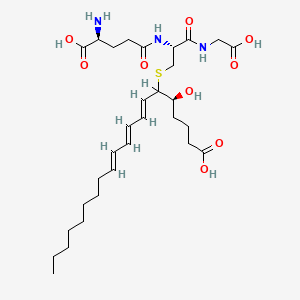![molecular formula C8H12N2O B1624529 2-[6-(Methylamino)-2-pyridyl]ethan-1-ol CAS No. 205676-87-5](/img/structure/B1624529.png)
2-[6-(Methylamino)-2-pyridyl]ethan-1-ol
Overview
Description
“2-[6-(Methylamino)-2-pyridyl]ethan-1-ol” is a chemical compound with the molecular formula C8H12N2O . It has a molecular weight of 152.19400 . The compound is also known as 2-[6-(methylamino)pyridin-2-yl]ethanol .
Molecular Structure Analysis
The molecular structure of “2-[6-(Methylamino)-2-pyridyl]ethan-1-ol” consists of 8 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The exact mass of the molecule is 152.09500 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[6-(Methylamino)-2-pyridyl]ethan-1-ol” include a molecular weight of 152.19400 . The compound has a LogP value of 0.73110, indicating its lipophilicity . Unfortunately, specific information about its boiling point, melting point, and density is not available .Scientific Research Applications
Coordination Chemistry and Metal Complexes
The compound exhibits significant properties in coordination chemistry, particularly in forming metal complexes. For instance, research has shown the utility of similar bridging ligands in coordination chemistry, forming discrete dinuclear complexes, [2 + 2]-dimetallomacrocycle, and coordination polymers with metals like silver, copper, palladium, and zinc (Steel & Sumby, 2003).
Catalytic Applications
In the realm of catalysis, this compound and its derivatives have been used in the synthesis and evaluation of catalytic asymmetric transfer hydrogenation processes. This application is particularly evident in reactions involving propan-2-ol and acetophenone, showcasing its potential in facilitating important chemical transformations (Yang et al., 1997).
Phosphate Ester Incorporation and Hydrolysis
The compound plays a crucial role in the incorporation and hydrolysis of phosphate esters. Studies have demonstrated its effectiveness in this context, particularly when interacting with copper(II) complexes. This area of research is significant in understanding the chemical behavior of phosphate esters in various conditions (Itoh et al., 2005).
Structural and Conformational Analysis
Research also delves into the structural and solution characterization of similar compounds, examining their chiral, conformational properties when forming complexes with metals like ZnII and CuII. These studies are crucial in understanding the spatial arrangement and behavior of such compounds in various chemical environments (Canary et al., 1998).
Polymer Synthesis
In polymer science, derivatives of 2-[6-(Methylamino)-2-pyridyl]ethan-1-ol have been employed in the synthesis of magnesium and zinc complexes. These complexes have shown significant performance in the immortal ring-opening polymerization (ROP) of compounds like ε-caprolactone and l-lactide (Wang et al., 2012).
properties
IUPAC Name |
2-[6-(methylamino)pyridin-2-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-9-8-4-2-3-7(10-8)5-6-11/h2-4,11H,5-6H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCBETTUAOFOEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC(=N1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10441324 | |
| Record name | 2-[6-(Methylamino)-2-pyridyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6-(Methylamino)-2-pyridyl]ethan-1-ol | |
CAS RN |
205676-87-5 | |
| Record name | 2-[6-(Methylamino)-2-pyridyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














